![molecular formula C15H15F3N4O B15245068 3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B15245068.png)
3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide is a compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and biological activity, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide typically involves the condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine under acid-catalyzed conditions . This reaction yields the desired pyrazolopyridine compound with high regioselectivity. The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid as catalysts, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity . Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further characterized using spectroscopic techniques such as NMR and IR spectroscopy to confirm their structures .
Aplicaciones Científicas De Investigación
3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical processes.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Industry: In the industrial sector, the compound is used in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its targets . The exact pathways involved in its mechanism of action are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide: This compound shares a similar trifluoromethylphenyl group but differs in the core structure, which is an isoxazole ring.
Uniqueness
What sets 3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide apart is its unique pyrazolopyridine core structure, which imparts distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group further enhances its stability and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H15F3N4O |
|---|---|
Peso molecular |
324.30 g/mol |
Nombre IUPAC |
3-methyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-1-carboxamide |
InChI |
InChI=1S/C15H15F3N4O/c1-9-12-8-19-7-6-13(12)22(21-9)14(23)20-11-4-2-10(3-5-11)15(16,17)18/h2-5,19H,6-8H2,1H3,(H,20,23) |
Clave InChI |
MQQZLBOWVQFHIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1CNCC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


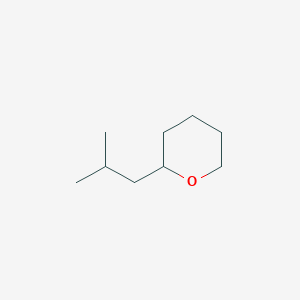
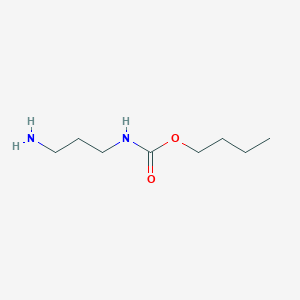
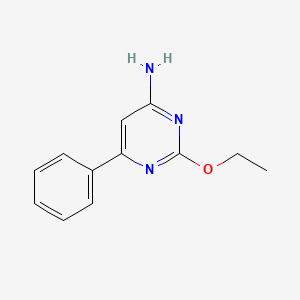
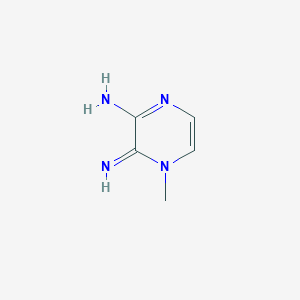
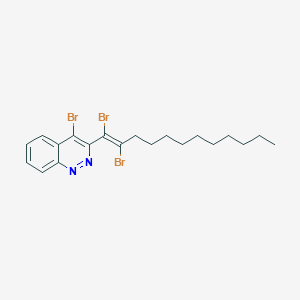
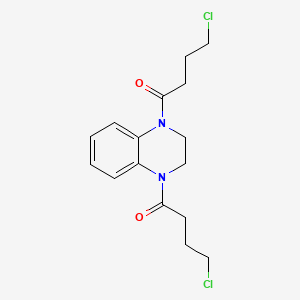
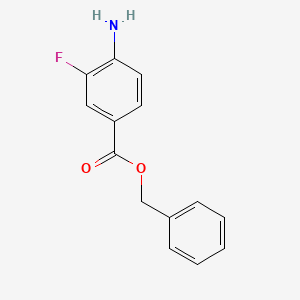
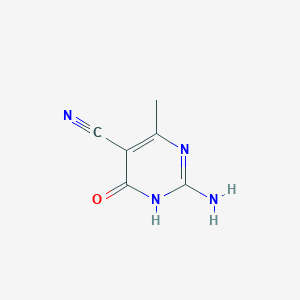
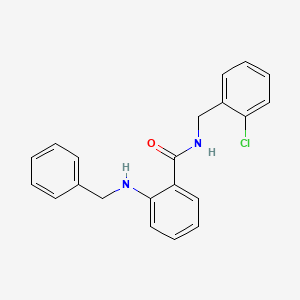
![3-Ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B15245045.png)
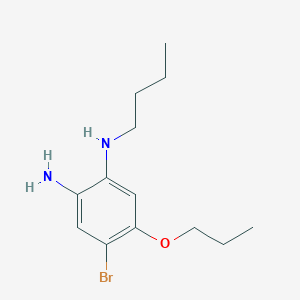
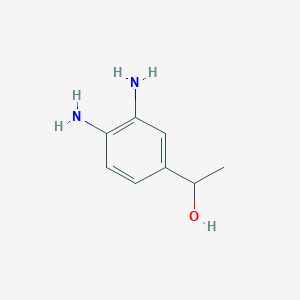
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine](/img/structure/B15245072.png)
![2,4,9,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B15245086.png)
